Tyclopyrazoflor

説明

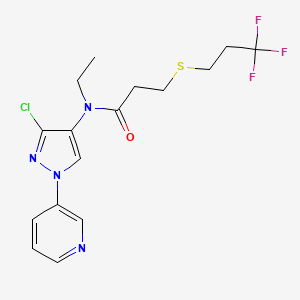

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHVHTPMRCXCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894948 | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477919-27-9 | |

| Record name | Tyclopyrazoflor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYCLOPYRAZOFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyclopyrazoflor: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor is a novel pyridinyl-pyrazole insecticide developed by Corteva Agriscience (formerly Dow AgroSciences) with demonstrated efficacy against a range of sap-sucking insect pests.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis methodologies, and current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key chemical and biological pathways to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Properties

This compound is chemically classified as a member of the pyrazole class of compounds.[2] Specifically, it is a 1H-pyrazole substituted at positions 1, 3, and 4 with a pyridin-3-yl group, a chloro group, and an ethyl{3-[(3,3,3-trifluoropropyl)sulfanyl]propanoyl}nitrilo group, respectively.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | [2][3] |

| CAS Number | 1477919-27-9 | |

| Molecular Formula | C₁₆H₁₈ClF₃N₄OS | |

| Molecular Weight | 406.9 g/mol | |

| Appearance | White or white-like solid | |

| Solubility | Soluble in DMSO (125 mg/mL) | |

| pKa (Predicted) | 2.55 ± 0.12 | |

| InChI Key | DBHVHTPMRCXCIY-UHFFFAOYSA-N | |

| Canonical SMILES | CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F |

Experimental Protocols

Synthesis of this compound

Two primary synthetic strategies for this compound have been described in the literature. The first involves a multi-step process beginning with a [3+2] cycloaddition, while the second utilizes a copper-catalyzed Ullmann coupling as a key step. While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are often proprietary and found within patent literature, the general methodologies are outlined below.

2.1.1. Synthesis via [3+2] Cycloaddition and Subsequent Functionalization

This synthetic route begins with the formation of a pyrazolidinone ring system, which is then elaborated to the final this compound product through a series of functional group manipulations.

Methodology:

-

[3+2] Cycloaddition: The synthesis starts with the reaction of 3-hydrazinopyridine hydrochloride and methyl acrylate to form a pyrazolidinone intermediate.

-

Chlorination and Oxidation: The pyrazolidinone is subsequently chlorinated and then oxidized to generate a disubstituted pyrazole derivative.

-

Nitration: Regioselective nitration of the pyrazole ring introduces a nitro group.

-

Reduction: The nitro group is then reduced to an amino group, forming an aminopyrazole derivative.

-

Acylation: The amino group is acylated with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to yield a secondary amide.

-

Alkylation: The final step involves the alkylation of the secondary amide to introduce the ethyl group, affording this compound.

2.1.2. Synthesis via Ullmann Coupling

An alternative and scalable approach involves the use of an Ullmann coupling to form the bond between the pyrazole and pyridine rings.

Methodology:

-

Preparation of Pyrazole Nucleophile: This route starts with the reductive chlorination of 4-nitropyrazole followed by acetylation to provide N-(3-chloro-1H-pyrazol-4-yl)acetamide.

-

Ullmann Coupling: The key step is the copper(I) chloride-catalyzed Ullmann coupling of N-(3-chloro-1H-pyrazol-4-yl)acetamide with 3-bromopyridine, utilizing 1,2-dimethylethylenediamine (DMEDA) as a ligand.

-

Reduction: The resulting acetamide is reduced, for example with sodium borohydride (NaBH₄), to yield the corresponding ethyl amine.

-

Amide Coupling: Finally, the ethyl amine is coupled with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to furnish this compound.

Biological Efficacy Assay (Leaf-Dip Method for Aphids)

To evaluate the insecticidal activity of this compound against sap-sucking insects such as aphids, a standardized leaf-dip bioassay is commonly employed. This method assesses the mortality of insects exposed to treated plant material.

Methodology:

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species (e.g., Myzus persicae) on untreated host plants (e.g., Chinese Cabbage) in a controlled environment (e.g., 25 ± 2°C, 16:8 h L:D photoperiod).

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions in deionized water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.

-

Leaf Disc Preparation: Excise leaf discs from fresh, untreated host plants. The diameter of the discs should be appropriate for the assay container (e.g., petri dish).

-

Treatment Application: Individually dip each leaf disc into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation. Place the treated discs on a clean, non-absorbent surface (e.g., wire mesh or paper towel) to air dry.

-

Assay Setup: Prepare assay arenas by pouring a layer of agar (e.g., 1% w/v) into the bottom of petri dishes. Once the agar has solidified, place one treated leaf disc onto the agar surface. The agar helps maintain leaf turgidity.

-

Insect Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.

-

Incubation: Seal the petri dishes with ventilated lids and maintain them in the controlled environment used for insect rearing.

-

Mortality Assessment: Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-infestation. An aphid is considered dead if it shows no coordinated movement when gently prodded with a fine brush.

-

Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the lethal concentration values (e.g., LC₅₀ and LC₉₀).

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated and is a subject of ongoing research. However, the current evidence points towards it being a modulator of the insect's nervous system. The most cited target is the chordotonal organs, which are mechanoreceptors in insects responsible for hearing, gravity sensing, and proprioception.

It is thought that this compound interacts with the Transient Receptor Potential Vanilloid (TRPV) channels within the chordotonal organ neurons. Insect TRPV channels are ion channels that, when activated, lead to an influx of cations such as Ca²⁺, resulting in neuronal signaling. By agonizing these channels, this compound may cause a continuous and uncontrolled influx of Ca²⁺, leading to the overstimulation and subsequent silencing of the chordotonal neurons. This disruption of sensory input leads to a loss of coordination, cessation of feeding, and ultimately, death of the insect.

Some literature has suggested other potential mechanisms, including effects on nicotinic acetylcholine receptors or mitochondrial function, but the primary evidence currently supports the role of this compound as a chordotonal organ modulator acting on TRPV channels.

Conclusion

This compound represents a significant development in the field of insecticides, offering a novel mode of action for the control of problematic sap-sucking pests. Its unique chemical structure and proposed mechanism of targeting insect-specific TRPV channels in chordotonal organs make it a valuable tool for insecticide resistance management programs. The synthetic pathways described provide a foundation for further chemical exploration and process optimization. The detailed bioassay protocol offers a standardized method for evaluating its efficacy and the activity of potential analogs. Further research to definitively elucidate the molecular interactions between this compound and its target site will be crucial for the development of next-generation insecticides with improved safety and efficacy profiles.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[3-chloro-1-(3-pyridyl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)thio]propionamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Tyclopyrazoflor: An In-Depth Technical Guide on its Mode of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl-pyrazole class of chemistry, developed by Corteva Agriscience.[1][2] While detailed proprietary research is ongoing, publicly available information and its classification by the Insecticide Resistance Action Committee (IRAC) point to a specific and sophisticated mode of action. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role as a modulator of chordotonal organ TRPV (Transient Receptor Potential Vanilloid) channels in insects.[3][4] This guide provides an overview of the physiological target, the resulting effects on insect behavior and survival, and representative experimental protocols and quantitative data from related compounds that elucidate this mode of action.

Introduction to this compound

This compound is a pyridinyl-pyrazole insecticide with demonstrated efficacy against a range of sap-feeding insects, including aphids and whiteflies.[1] Its unique chemical structure distinguishes it from other insecticide classes, offering a valuable tool for insecticide resistance management programs. The Insecticide Resistance Action Committee (IRAC) has classified insecticides with this mode of action in Group 9 , designating them as chordotonal organ TRPV channel modulators.

The Molecular Target: Chordotonal Organ TRPV Channels

The primary target of this compound is the insect's nervous system, specifically the chordotonal organs. These are specialized mechanoreceptors that sense stretching and are crucial for an insect's sense of hearing, balance, coordination, and proprioception (the awareness of the position and movement of the body).

This compound is understood to act on a specific ion channel complex within the neurons of these chordotonal organs: the Nan-Iav TRPV channel complex.

-

TRPV Channels: Transient Receptor Potential Vanilloid channels are a type of ion channel that, when activated, allow the passage of cations like calcium (Ca²⁺) and sodium (Na⁺) across the nerve cell membrane.

-

Nan-Iav Complex: In insects, the functional TRPV channel in chordotonal organs is a heteromeric complex formed by two proteins, Nanchung (Nan) and Inactive (Iav). This complex is unique to these sensory organs in insects, providing a high degree of selectivity.

Mechanism of Action: Disruption of Sensory Function

This compound acts as a modulator of the Nan-Iav TRPV channel complex. This modulation leads to the inappropriate opening of these channels, causing a continuous influx of ions into the sensory neurons.

The resulting cascade of events is as follows:

-

Binding and Channel Activation: this compound binds to the Nan-Iav TRPV channel complex, causing it to open.

-

Uncontrolled Ion Influx: The open channels lead to a sustained and uncontrolled influx of Ca²⁺ into the chordotonal neurons.

-

Neuron Dysfunction: This influx disrupts the normal electrical signaling of the neurons, effectively silencing the stretch receptor cells.

-

Sensory Disruption: The insect loses its ability to process information related to gravity, movement, and sound.

-

Behavioral Effects: This sensory disruption manifests as a loss of coordination, disorientation, and cessation of feeding.

-

Mortality: Ultimately, the inability to feed and move coherently leads to the death of the insect.

This mode of action as a "selective feeding blocker" is characteristic of IRAC Group 9 insecticides.

Quantitative Data on Related Chordotonal Organ Modulators

Table 1: Insecticidal Efficacy (LC₅₀) of Representative Chordotonal Organ Modulators

| Compound | Insect Species | Life Stage | Assay Method | LC₅₀ (ppm or µg/ml) | Reference |

| Pymetrozine | Myzus persicae (Green Peach Aphid) | Adult | Leaf-dip | 0.37 | F. J. S. et al. (2000) |

| Flonicamid | Aphis gossypii (Cotton Aphid) | Nymph | Systemic uptake | 0.05 | Morita et al. (2007) |

| Pyrifluquinazon | Bemisia tabaci (Sweetpotato Whitefly) | Adult | Leaf-dip | 0.88 | T. K. et al. (2010) |

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that is fatal to 50% of the test organisms.

Table 2: Electrophysiological Effects of a Representative Chordotonal Organ Modulator (Pymetrozine)

| Preparation | Measurement | Effect | Concentration | Reference |

| Drosophila melanogaster larval chordotonal neurons | Intracellular Ca²⁺ imaging | Increased Ca²⁺ influx | 10 µM | Nesterov et al. (2015) |

| Locusta migratoria femoral chordotonal organ | Extracellular nerve recording | Increased spontaneous firing rate | 1 µM | Göpfert & Robert (2003) |

Experimental Protocols for Studying Chordotonal Organ Modulators

The following are detailed methodologies for key experiments used to characterize the mode of action of insecticides like this compound. These are generalized protocols based on standard practices in the field.

Insect Toxicity Bioassay (Leaf-Dip Method)

Objective: To determine the concentration-mortality response of a target insect to the test compound.

Methodology:

-

Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent (e.g., acetone with a surfactant). Serial dilutions are made to create a range of test concentrations.

-

Leaf Disc Preparation: Leaf discs from the host plant of the target insect are excised.

-

Treatment: Each leaf disc is dipped into a test solution for a standardized time (e.g., 10-20 seconds) and allowed to air dry. Control discs are dipped in the solvent solution without the insecticide.

-

Insect Infestation: The treated leaf discs are placed in petri dishes on a moist filter paper. A known number of insects (e.g., 20-30 adult aphids) are transferred onto each leaf disc.

-

Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Mortality Assessment: Insect mortality is assessed at specific time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ value and its confidence limits.

In Vivo Calcium Imaging of Chordotonal Neurons

Objective: To visualize the effect of the test compound on intracellular calcium levels in chordotonal neurons.

Methodology:

-

Preparation of Transgenic Insects: Insects expressing a genetically encoded calcium indicator (GECI), such as GCaMP, specifically in their chordotonal neurons are used.

-

Insect Preparation: The insect is anesthetized and mounted on a custom holder for imaging. A small window is cut in the cuticle to expose the relevant chordotonal organ (e.g., in the antenna or leg).

-

Imaging Setup: A fluorescence microscope (e.g., a two-photon or confocal microscope) is used to visualize the GCaMP fluorescence.

-

Baseline Recording: Baseline fluorescence is recorded before the application of the test compound.

-

Compound Application: The test compound, dissolved in an appropriate saline solution, is applied to the exposed neurons.

-

Post-Application Recording: Changes in GCaMP fluorescence, indicating changes in intracellular calcium concentration, are recorded over time.

-

Data Analysis: The change in fluorescence (ΔF/F₀) is calculated to quantify the change in intracellular calcium levels in response to the compound.

Electrophysiological Recording from Chordotonal Organs

Objective: To measure the effect of the test compound on the electrical activity of chordotonal sensory neurons.

Methodology:

-

Insect Dissection: The insect is dissected to expose the chordotonal organ and its associated nerve. The preparation is continuously perfused with insect saline.

-

Electrode Placement: A recording electrode (e.g., a suction electrode) is placed on the nerve bundle emerging from the chordotonal organ to record extracellular nerve impulses (spikes).

-

Baseline Activity: The spontaneous electrical activity of the neurons is recorded.

-

Compound Perfusion: The saline solution is switched to one containing the test compound at a known concentration.

-

Recording of Drug Effect: The electrical activity is continuously recorded to observe any changes in the firing rate or pattern of the neurons.

-

Washout: The preparation is then perfused with the original saline to observe if the effect is reversible.

-

Data Analysis: The spike frequency (in Hz) before, during, and after compound application is quantified and compared to determine the effect of the compound on neuronal activity.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Signaling Pathway of this compound in an Insect Chordotonal Neuron

Caption: this compound's mode of action signaling cascade.

Diagram 2: Experimental Workflow for Characterizing a Chordotonal Organ Modulator

Caption: Workflow for insecticide mode of action analysis.

Conclusion

This compound represents a significant advancement in insecticide technology, offering a highly specific mode of action against key insect pests. Its activity as a modulator of chordotonal organ TRPV channels disrupts essential sensory functions, leading to feeding cessation and mortality. This targeted approach provides an effective tool for integrated pest management and insecticide resistance management strategies. Further research will undoubtedly provide more granular, quantitative data on this compound's interactions with its molecular target across a broader range of insect species. The experimental frameworks outlined in this guide provide a robust foundation for such future investigations.

References

Tyclopyrazoflor: A Technical Guide to its Discovery and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl-pyrazole chemical class, developed by Dow AgroSciences (now Corteva Agriscience) for the control of sap-sucking insect pests. First disclosed in 2013, it represents a significant advancement in the management of economically important pests such as aphids and whiteflies. This technical guide details the history of its discovery and development, including its synthesis, mechanism of action, and biological activity. All available quantitative data has been summarized, and detailed experimental methodologies are provided for key synthetic steps. Visualizations of chemical pathways and experimental workflows are included to facilitate a deeper understanding of this promising insecticide.

Discovery and Development History

This compound was first reported by Dow Company (now Corterva) in 2013 as a new pyridinyl-pyrazole pesticide.[1] It was later announced by Corteva Agriscience as a new insecticide in 2017. The development of this compound was driven by the need for new chemical entities with novel modes of action to combat the growing issue of insecticide resistance in major agricultural pests. Its unique chemical structure, distinct from existing amide group insecticides, offers a new tool for integrated pest management (IPM) programs.[1]

Dow Agrochem has been active in protecting the intellectual property surrounding this compound, filing the initial patent to protect the generic compound on March 7, 2013 (WO2013162716), which has since been granted in major agricultural markets including the United States, China, and Japan.[1] Further intellectual property protection includes at least 12 composition patent applications, indicating a strategy to develop various formulations and combination products.[1]

Chemical Synthesis

The synthesis of this compound has been approached through multiple routes, with two notable strategies being a multi-step synthesis involving a [3+2] cyclization reaction and a more scalable process featuring an Ullmann coupling.

Synthesis via [3+2] Cyclization

One of the primary synthetic routes to this compound begins with a [3+2] cyclization of 3-hydrazinopyridine hydrochloride and methyl acrylate to form a pyrazolidinone intermediate.[2] This is followed by a series of reactions including chlorination, oxidation, regioselective nitration, reduction to an aminopyrazole, acylation, and finally alkylation to yield the final product.

Experimental Protocol: [3+2] Cyclization Route (General Steps)

A detailed, step-by-step protocol with specific reagents and conditions is not publicly available in the reviewed literature. However, the general sequence of transformations is as follows:

-

[3+2] Cyclization: 3-hydrazinopyridine hydrochloride is reacted with methyl acrylate to form a pyrazolidinone.

-

Chlorination and Oxidation: The pyrazolidinone is chlorinated and subsequently oxidized to create a disubstituted pyrazole.

-

Nitration: Regioselective nitration of the pyrazole derivative.

-

Reduction: The nitro group is reduced to an aminopyrazole.

-

Acylation: The aminopyrazole is acylated using 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride.

-

Alkylation: The resulting secondary amide is alkylated to produce this compound.

Synthesis via Ullmann Coupling

A scalable, five-step manufacturing process has been developed that utilizes a mid-stage Ullmann coupling. This route was scaled up to produce over 50 kg of this compound for field biology and regulatory studies.

Experimental Protocol: Ullmann Coupling Route

This highly concise route offers a critical foundation for the scalable manufacturing of this compound.

-

Reductive Chlorination and Acetylation: The process starts with the reductive chlorination of 4-nitropyrazole, followed by acetylation to yield N-(3-chloro-1H-pyrazol-4-yl)acetamide.

-

Ullmann Coupling: This key intermediate is then coupled with 3-bromopyridine. This reaction is catalyzed by copper(I) chloride with 1,2-dimethylethylenediamine (DMEDA) as a ligand.

-

Reduction: The resulting secondary amide is reduced using sodium borohydride (NaBH4) to the corresponding ethyl amine.

-

Amidation: The final step involves the coupling of the ethyl amine with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to furnish this compound.

A key innovation in the synthesis of a precursor for this compound is the use of a thiol-ene reaction to produce methyl 3-((3,3,3-trifluoropropyl)thio)propanoate. High regioselectivity in this reaction is achieved by using a benzoyl peroxide/N,N-dimethylaniline initiator system at low temperatures in a semibatch mode.

Ullmann Coupling Synthesis Workflow for this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated in publicly available literature. However, it is understood to interfere with the insect's nervous system, specifically targeting neurotransmission. This disruption leads to disordered insect behavior and ultimately, mortality.

The chemical structure of this compound, which includes pyridine and pyrazole groups, is thought to be key to its insecticidal activity. These moieties may bind to specific receptors within the insect's body. The nitrogen atoms present in both the pyridine and pyrazole rings could form hydrogen bond interactions with these receptors, thereby enhancing the compound's activity.

Some evidence suggests that this compound may interact with the chordotonal transient receptor potential vanilloid (TRPV) channels. These channels are involved in mechanosensation and other sensory functions in insects. Disruption of these channels would be consistent with the observed effects on the insect's nervous system. Further research is needed to confirm the specific binding sites and the exact nature of the interaction with TRPV channels or other neuronal targets.

Proposed Mechanism of Action for this compound.

Biological Activity and Efficacy

This compound demonstrates high efficacy against a broad spectrum of sap-sucking insect pests. Patent analysis suggests that it has broad-spectrum insecticidal activity and can be mixed with a wide range of commonly used insecticides.

Target Pests:

-

Primary Targets: The most significant control has been observed against Bemisia tabaci (whitefly) and aphids, including the green peach aphid (Myzus persicae).

-

Other Pests: It has also shown efficacy against Rhynchophorus ferrugineus (red palm weevil) and nightshade aphids. The target pest range also includes the families Aleyrodidae (whiteflies), Aphididae (aphids), Thripidae (thrips), and Gall mite family.

Affected Crops:

This compound is being developed for use in a wide variety of crops, including:

-

Fruits: Citrus, grapes, pineapples, bananas, plantains, and pears (especially apples and pears).

-

Vegetables: Tomatoes, lettuce, cucumbers, carrots, onions, garlic, and potatoes.

-

Field Crops: Cotton, soybeans, corn, and rice.

-

Other Crops: Coffee and tea.

While specific quantitative data from field trials, such as LC50 values and percentage mortality under various conditions, are not widely published in the public domain, the consistent reporting of its high efficacy from the developing company points to its significant potential in agriculture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White or white-like solid | |

| Solubility | 125 mg/mL in DMSO | |

| pKa | 2.55 ± 0.12 (Predicted) |

Conclusion

This compound represents a promising new insecticide with a novel chemical structure and a mode of action that is still being fully elucidated. Its development by Dow/Corteva addresses the critical need for new tools to manage resistant sap-sucking pests in a wide range of agricultural systems. The scalable synthesis process, particularly the Ullmann coupling route, positions it for commercial viability. While detailed public data on its biological performance is currently limited, the available information strongly suggests that this compound will be a valuable addition to the global insecticide market, offering growers a new and effective option for pest control. Further research into its precise mechanism of action and the publication of field trial data will be crucial for its successful integration into sustainable pest management strategies.

References

Tyclopyrazoflor: A Technical Guide for Researchers

An In-depth Examination of the Novel Pyridinylpyrazole Insecticide, Tyclopyrazoflor, Including its Chemical Identity, Physicochemical Properties, and Proposed Mode of Action.

Chemical Identity

This compound is a novel insecticide belonging to the pyridinylpyrazole class of chemistry. Developed by Dow AgroSciences (now Corteva Agriscience), it has demonstrated significant efficacy against a range of sap-feeding insect pests.

IUPAC Name: N-[3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propanamide[1]

CAS Name: N-[3-chloro-1-(3-pyridinyl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)thio]propanamide[1]

CAS Registry Number: 1477919-27-9[1]

Synonyms:

-

This compound [ISO]

-

N-[3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propanamide

-

XDE-607

-

CHEBI:143525

-

DTXSID20894948

-

N-(3-Chloro-1-(3-pyridyl)pyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide

-

N-(3-Chloro-1-(3-pyridinyl)-1H-pyrazol-4-yl)-N-ethyl-3-((3,3,3-trifluoropropyl)thio)propanamide

-

Propanamide, N-(3-chloro-1-(3-pyridinyl)-1H-pyrazol-4-yl)-N-ethyl-3-((3,3,3-trifluoropropyl)thio)-

Physicochemical Properties

A comprehensive summary of the available physicochemical data for this compound is presented below. It is important to note that much of the publicly available data is based on computational predictions, and experimentally determined values are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ClF₃N₄OS | [2] |

| Molecular Weight | 406.9 g/mol | [2] |

| Physical Appearance | White or white-like solid | |

| Boiling Point | 517.3 ± 50.0 °C (Predicted) | |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO (125 mg/mL) | |

| Acidity (pKa) | 2.55 ± 0.12 (Predicted) |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. Key innovations in the process include a thiol-ene reaction for the trifluoropropyl thioester precursor and an Ullmann coupling reaction. The general synthetic route involves the following key transformations:

-

[3+2] Cyclization: The process begins with a [3+2] cyclization reaction between 3-hydrazinopyridine hydrochloride and methyl acrylate to form a pyrazolidinone intermediate.

-

Chlorination and Oxidation: The pyrazolidinone undergoes chlorination followed by oxidation to yield a disubstituted pyrazole.

-

Nitration and Reduction: Regioselective nitration of the pyrazole ring is performed, followed by reduction of the nitro group to an amino group, forming an aminopyrazole derivative.

-

Acylation: The aminopyrazole is then acylated with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to produce a secondary amide intermediate.

-

Alkylation: The final step is the alkylation of the secondary amide to yield this compound.

A key improvement in the manufacturing process involves an Ullmann coupling of N-(3-chloro-1H-pyrazol-4-yl)acetamide with 3-bromopyridine, catalyzed by copper(I) chloride and 1,2-dimethylethylenediamine as a ligand.

Insecticidal Efficacy Bioassay (Adapted for Aphids and Whiteflies)

Published data indicates this compound is effective against aphids and whiteflies. The following is a generalized leaf-dip bioassay protocol that can be adapted to assess the insecticidal activity of this compound against these pests.

1. Preparation of Test Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

- Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of test concentrations.

- A control solution should be prepared with the same concentration of the solvent and surfactant but without the test compound.

2. Leaf Disc Preparation:

- Excise leaf discs from untreated host plants (e.g., cotton for whiteflies, bell pepper or cabbage for aphids) using a cork borer.

- Dip each leaf disc into a test solution or the control solution for a standardized period (e.g., 10-20 seconds).

- Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

3. Insect Infestation:

- Place the treated leaf discs, adaxial side down, onto a layer of agar (e.g., 1-2%) in a Petri dish or a multi-well plate.

- Transfer a known number of adult insects (e.g., 20-30) onto each leaf disc using a fine camel-hair brush or an aspirator.

- Seal the Petri dishes with ventilated lids or parafilm with small perforations to allow for air exchange while preventing insect escape.

4. Incubation and Assessment:

- Maintain the bioassay units in a controlled environment chamber at a constant temperature, humidity, and photoperiod suitable for the test insect.

- Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Insects that are unable to move when gently prodded with a fine brush are considered dead.

5. Data Analysis:

- Correct the observed mortality for any control mortality using Abbott's formula.

- Analyze the dose-response data using probit analysis to determine the lethal concentrations (e.g., LC₅₀ and LC₉₀).

Mode of Action and Signaling Pathways

The precise mode of action of this compound has not been fully elucidated. However, it is known to primarily interfere with the insect's nervous system, leading to disordered behavior and eventual death. The structural features, including the pyridine and pyrazole groups, are thought to be crucial for its insecticidal activity, likely through binding to specific receptors in the insect's body.

Some evidence suggests that this compound may act as a growth regulator by blocking the transport of calcium ions through the nicotinic acetylcholine receptor. Another proposed target is the chordotonal organs, which are mechanosensory organs in insects. Specifically, it is hypothesized to interact with the Transient Receptor Potential Vanilloid (TRPV) channels within these organs.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound's action on insect chordotonal organs.

Caption: Proposed mode of action of this compound via TRPV channel activation.

Experimental Workflow for Mode of Action Studies

To further investigate the mode of action of this compound, a combination of electrophysiological and molecular techniques can be employed. The following diagram outlines a potential experimental workflow.

Caption: Experimental workflow for elucidating this compound's mode of action.

References

Pyridylpyrazole insecticides mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Pyridylpyrazole Insecticides

Introduction

Pyridylpyrazole insecticides, a significant class of synthetic pesticides, are widely utilized in agriculture and for public health vector control. The archetypal compound of this class is fipronil. Their efficacy stems from a potent neurotoxic action that is generally more selective for insects than for mammals, making them a cornerstone of modern pest management strategies.[1] This guide provides a detailed examination of the core mechanism of action of pyridylpyrazole insecticides, intended for researchers, scientists, and professionals in drug development. We will delve into their molecular target, the quantitative aspects of their activity, the experimental protocols used for their characterization, and the molecular basis of insect resistance.

Core Mechanism of Action: Antagonism of the GABA Receptor

The primary target for pyridylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor crucial for fast inhibitory neurotransmission in the central nervous system (CNS) of insects.[1][2]

2.1 The Role of the GABA Receptor in Insects In a resting state, GABA, the principal inhibitory neurotransmitter in the insect CNS, binds to its receptor.[2] This binding event opens an integral chloride ion (Cl⁻) channel. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory signaling is vital for maintaining the proper balance of neuronal activity.

2.2 Disruption by Pyridylpyrazole Insecticides Pyridylpyrazole insecticides act as non-competitive antagonists of the GABA receptor.[3] They do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the ion pore of the channel. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.

The consequence of this channel blockade is a loss of inhibitory signaling. Without the hyperpolarizing effect of chloride influx, neurons are left in a state of uncontrolled excitation. This hyperexcitability of the central nervous system leads to the characteristic symptoms of poisoning, including convulsions, paralysis, and ultimately, the death of the insect.

Quantitative Analysis of Insecticidal Activity

The potency of pyridylpyrazole insecticides is assessed through both binding assays at the molecular level and bioassays on target insects. The 50% inhibitory concentration (IC₅₀) from binding assays and the 50% lethal concentration (LC₅₀) from bioassays are key metrics for comparison.

Table 1: Inhibition of [³H]EBOB Binding to GABA Receptors This table summarizes the potency of various phenylpyrazole insecticides in competing for the [³H]EBOB (a radiolabeled non-competitive antagonist) binding site in house fly head and mouse brain membranes. Lower IC₅₀ values indicate higher binding affinity.

| Compound | House Fly Head IC₅₀ (nM) | Mouse Brain IC₅₀ (nM) |

| Fipronil (1) | 2 | 1700 |

| Metabolite (2) | 2 | 10100 |

| Compound 3 | 20 | 2500 |

| Compound 4 | 11 | 2200 |

| Data sourced from studies on phenylpyrazole action at the GABA-gated chloride channel. |

Table 2: Larvicidal Activity of Novel Pyridylpyrazole Derivatives This table presents the LC₅₀ values of newly synthesized pyridylpyrazole compounds against various lepidopteran pests, demonstrating their lethal efficacy.

| Compound | Target Pest | LC₅₀ (mg/L) | Reference |

| 7g | Plutella xylostella | 5.32 | |

| Spodoptera exigua | 6.75 | ||

| Spodoptera frugiperda | 7.64 | ||

| 20a | Mythimna separata | 0.1812 | |

| 20c | Plutella xylostella | 0.0017 | |

| 20e | Plutella xylostella | 0.0023 | |

| Indoxacarb | Plutella xylostella | 5.01 | |

| Chlorantraniliprole | Plutella xylostella | >0.005 |

Experimental Protocols

Characterizing the mechanism of action of pyridylpyrazoles involves a combination of biochemical and electrophysiological assays.

4.1 Radioligand Binding Assay for GABA Receptor This protocol describes a competitive binding assay to determine the affinity of a test compound for the insecticide binding site on the GABA receptor.

Objective: To measure the IC₅₀ value of a pyridylpyrazole insecticide by quantifying its ability to displace a specific radioligand (e.g., [³H]muscimol or [³H]EBOB) from insect GABA receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize insect heads or rat brains in ice-cold 0.32 M sucrose buffer.

-

Perform a series of centrifugations to isolate the crude membrane fraction containing the receptors. A low-speed spin (e.g., 1,000 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 140,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer to a known protein concentration and store at -70°C.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the unlabeled test pyridylpyrazole compound.

-

Prepare tubes for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled ligand like GABA).

-

Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

4.2 Two-Electrode Voltage Clamp (TEVC) Electrophysiology This protocol directly measures the functional effect of pyridylpyrazoles on the GABA receptor's ion channel activity.

Objective: To record GABA-induced chloride currents from Xenopus oocytes expressing insect GABA receptors and to quantify the inhibitory effect of a test compound.

Methodology:

-

Receptor Expression:

-

Synthesize complementary RNA (cRNA) for the desired insect GABA receptor subunit(s) (e.g., the RDL subunit).

-

Inject the cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor protein expression and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte's membrane potential at a fixed voltage (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Apply a pulse of GABA to the oocyte to elicit an inward chloride current (I_GABA).

-

After a washout period, co-apply GABA with a specific concentration of the test pyridylpyrazole insecticide.

-

Record the resulting current and measure the peak amplitude.

-

Repeat with a range of insecticide concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the GABA-induced current for each insecticide concentration.

-

Plot the percentage of inhibition against the log concentration of the insecticide and fit the data to determine the IC₅₀ value.

-

Selectivity and Resistance Mechanisms

5.1 Selective Toxicity The useful selective toxicity of pyridylpyrazole insecticides arises from their higher binding affinity for insect GABA receptors compared to vertebrate receptors. This difference is attributed to variations in the amino acid sequences of the receptor subunits, particularly within the channel lining where the insecticides bind. The specific subunit composition of the receptor pentamer is a major factor in determining insecticide sensitivity and selectivity. For instance, the presence of the β3 subunit in mammalian GABA receptors is critical for high-affinity binding of many GABAergic insecticides.

5.2 Resistance The primary mechanism of resistance to pyridylpyrazole and other cyclodiene insecticides is a target-site mutation. A single amino acid substitution (typically Alanine to Serine or Glycine) in the M2 transmembrane region of the RDL (Resistance to dieldrin) GABA receptor subunit is well-documented. This mutation is believed to alter the conformation of the binding site within the ion channel, reducing the binding affinity of the insecticide and rendering it less effective. Monitoring for the presence of this mutation in pest populations is a key component of resistance management strategies.

Conclusion

Pyridylpyrazole insecticides exert their potent insecticidal effect by acting as non-competitive antagonists of the GABA-gated chloride channel in the insect nervous system. Their binding to a unique site within the channel pore prevents inhibitory neurotransmission, leading to fatal hyperexcitation. The efficacy and selectivity of these compounds are quantifiable through established radioligand binding and electrophysiological protocols. Understanding this precise mechanism of action, along with the molecular basis of target-site resistance, is paramount for the continued development of effective and sustainable pest control agents and for managing the evolution of resistance in the field.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyclopyrazoflor: A Technical Guide to Its Target Insect Pest Spectrum

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Tyclopyrazoflor is a novel insecticide from the pyridinylpyrazole chemical class, developed by Corteva Agriscience (formerly Dow AgroSciences). It has demonstrated high efficacy against a range of sap-sucking insect pests, positioning it as a potentially valuable tool in integrated pest management (IPM) programs. This technical guide provides a comprehensive overview of the available data on the target insect pest spectrum of this compound, its proposed mode of action, and relevant experimental context.

Target Pest Spectrum

This compound exhibits a broad spectrum of activity against various economically important sap-sucking pests.[1] Published data and patent analyses indicate that its primary targets are insects belonging to the order Hemiptera.

Quantitative Efficacy Data

While specific LC50 and field trial data from peer-reviewed publications are not extensively available in the public domain, the following table summarizes the reported target pests and the observed level of control.

| Target Pest Order | Family | Species | Common Name | Efficacy Level |

| Hemiptera | Aleyrodidae | Bemisia tabaci | Sweet potato whitefly | High |

| Hemiptera | Aphididae | Myzus persicae | Green peach aphid | High |

| Hemiptera | Aphididae | Tobacco aphid | Tobacco aphid | High |

| Hemiptera | Cicadellidae | - | Leafhoppers | Reported |

| Hemiptera | Pseudococcidae | - | Mealybugs | Reported |

| Hemiptera | Thripidae | - | Thrips | Reported |

| Coleoptera | Curculionidae | Rhynchophorus ferrugineus | Red palm weevil | Reported |

Note: "High" indicates that published sources report significant control. "Reported" indicates that the pest is mentioned as a target, but specific efficacy data is limited in the available literature. The lack of extensive, publicly available quantitative data is a current limitation in the detailed assessment of this compound's efficacy across a wider range of pests.

Proposed Mode of Action and Signaling Pathways

The precise mode of action of this compound has not been definitively elucidated in publicly available literature. However, it is understood to interfere with the insect's nervous system, leading to behavioral disruption and mortality.[1] One of the leading hypotheses is its interaction with chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channels.[2]

Hypothesized Signaling Pathway: Modulation of Chordotonal Organ TRPV Channels

Chordotonal organs are sensory structures in insects that detect sound, gravity, and movement. The proper functioning of these organs is critical for insect orientation and coordination. It is proposed that this compound may act as a modulator of TRPV channels within the neurons of these chordotonal organs.

Caption: Hypothesized signaling pathway of this compound via modulation of chordotonal organ TRPV channels.

Experimental Protocols

Detailed experimental protocols for the bioassays used in the development and registration of this compound are not publicly available. However, based on standard insecticide testing methodologies, the following outlines a general workflow for determining the target pest spectrum and efficacy.

General Experimental Workflow for Insecticide Efficacy Testing

Caption: A generalized experimental workflow for determining the efficacy and target spectrum of a new insecticide.

Conclusion

This compound is a promising new insecticide with a demonstrated high level of activity against a key spectrum of sap-sucking insect pests. Its novel mode of action, potentially targeting chordotonal organ TRPV channels, makes it a candidate for use in resistance management strategies. Further research and publication of detailed efficacy data and mode of action studies will be crucial for its optimal integration into global crop protection programs. The information presented in this guide is based on currently available public data and will be updated as more research becomes available.

References

Tyclopyrazoflor: A Technical Whitepaper on a Novel Pyrazole Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor (Molecular Formula: C16H18ClF3N4OS) is a novel pyridinyl-pyrazole insecticide demonstrating significant efficacy against a range of sap-sucking insect pests. Developed by Corteva Agriscience, this compound represents a new chemical class of insecticides. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its mode of action. All quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding.

Introduction

This compound is a synthetic insecticide belonging to the pyrazole class of compounds.[1] It is characterized as a member of the pyrazoles, specifically a 1H-pyrazole substituted at positions 1, 3, and 4 by a pyridin-3-yl group, a chloro group, and an ethyl{3-[(3,3,3-trifluoropropyl)sulfanyl]propanoyl}nitrilo group, respectively.[1] This unique structure contributes to its potent insecticidal activity, particularly against pests such as aphids and whiteflies.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for researchers working with this compound in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C16H18ClF3N4OS | [1] |

| Molecular Weight | 406.9 g/mol | [1] |

| CAS Number | 1477919-27-9 | |

| IUPAC Name | N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |

| Canonical SMILES | CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |

| InChIKey | DBHVHTPMRCXCIY-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the core pyrazole structure followed by several functionalization steps. A general synthetic scheme is outlined below, with a more detailed experimental protocol provided in the subsequent section. The process begins with a [3+2] cyclization reaction, followed by chlorination, oxidation, nitration, reduction, acylation, and finally alkylation.

General Synthetic Workflow

The overall workflow for the synthesis of this compound can be visualized as a series of sequential chemical transformations.

Caption: A high-level overview of the synthetic route to this compound.

Detailed Experimental Protocol

While specific, detailed experimental parameters from a primary research publication are not publicly available, a general procedure based on established chemical transformations is described below. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Step 1: [3+2] Cyclization

-

Reactants: 3-hydrazinopyridine hydrochloride and methyl acrylate.

-

Procedure: These reactants undergo a [3+2] cyclization reaction to form a pyrazolidinone intermediate.

Step 2: Chlorination

-

Reactant: Pyrazolidinone intermediate.

-

Procedure: The pyrazolidinone is chlorinated to yield a pyrazoline intermediate.

Step 3: Oxidation

-

Reactant: Pyrazoline intermediate.

-

Procedure: The pyrazoline is oxidized to form the disubstituted pyrazole derivative.

Step 4: Regioselective Nitration

-

Reactant: Disubstituted pyrazole derivative.

-

Procedure: A regioselective nitration is performed to introduce a nitro group, yielding a nitropyrazole intermediate.

Step 5: Reduction

-

Reactant: Nitropyrazole intermediate.

-

Procedure: The nitro group is reduced to an amino group to form the corresponding aminopyrazole derivative.

Step 6: Acylation

-

Reactants: Aminopyrazole derivative and 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride.

-

Procedure: The aminopyrazole is acylated to afford a secondary amide intermediate.

Step 7: Alkylation

-

Reactant: Secondary amide intermediate.

-

Procedure: The final step is the alkylation of the secondary amide to produce this compound.

Mode of Action

The precise mode of action of this compound is still under investigation, but it is understood to be a novel mechanism that disrupts the function of the insect's nervous system. Evidence suggests that this compound acts as a chordotonal organ modulator. Chordotonal organs are sensory organs in insects responsible for hearing, proprioception, and gravity sensing.

One proposed mechanism is the interaction with Transient Receptor Potential Vanilloid (TRPV) channels within these chordotonal organs. By binding to and modulating these channels, this compound may disrupt the normal sensory input, leading to a loss of coordination and cessation of feeding.

Another suggested, though less substantiated, mode of action involves the blockade of calcium ion transport through the nicotinic acetylcholine receptor and the inhibition of mitochondrial cytochrome c1-c3.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound's action on insect chordotonal organs.

Caption: Hypothesized signaling cascade of this compound in insects.

Insecticidal Activity

This compound has demonstrated excellent insecticidal activity against a variety of sap-sucking insects. While specific LC50 or LD50 values from peer-reviewed literature are not widely available, reports indicate its effectiveness against challenging pests.

| Pest Species | Efficacy | Reference |

| Green Peach Aphid (Myzus persicae) | Effective Control | |

| Sweet Potato Whitefly (Bemisia tabaci) | Effective Control of Crawlers |

Conclusion

This compound is a promising new insecticide with a novel mode of action. Its unique chemical structure and efficacy against important agricultural pests make it a valuable tool for insecticide resistance management programs. Further research into its precise molecular targets and the development of detailed quantitative structure-activity relationships will be crucial for optimizing its application and for the discovery of next-generation insecticides.

References

The Ascendancy of Pyrazole Scaffolds in Insecticide Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The relentless arms race between agricultural science and insect pests has driven the development of novel chemical entities with enhanced efficacy, selectivity, and improved environmental profiles. Among these, pyrazole-containing compounds have emerged as a dominant and versatile scaffold in modern insecticide discovery. This in-depth technical guide elucidates the core biological activities of novel pyrazole insecticides, presenting key quantitative data, detailed experimental protocols, and a visual representation of their mechanisms of action to empower researchers in the development of next-generation crop protection agents.

Quantitative Efficacy of Novel Pyrazole Insecticides

The insecticidal potency of newly synthesized pyrazole derivatives is typically evaluated against a panel of economically important agricultural and public health pests. The following tables summarize the quantitative biological activity data from recent studies, providing a comparative overview of their efficacy.

Table 1: Insecticidal Activity of Novel Pyrazole Amide Derivatives Against Lepidopteran Pests

| Compound ID | Target Pest | Assay Type | Concentration / Dose | Activity Metric | Value | Reference |

| 7g | Plutella xylostella | Leaf Dipping | 48h | LC50 | 5.32 mg/L | [1] |

| 7g | Spodoptera exigua | Leaf Dipping | 48h | LC50 | 6.75 mg/L | [1] |

| 7g | Spodoptera frugiperda | Leaf Dipping | 48h | LC50 | 7.64 mg/L | [1] |

| Indoxacarb (Ref.) | Plutella xylostella | Leaf Dipping | 48h | LC50 | 5.01 mg/L | [1] |

| Compound 62 | Mythimna separata | Not Specified | Not Specified | LC50 | 0.043 mg/L | [2] |

| Chlorantraniliprole (Ref.) | Mythimna separata | Not Specified | Not Specified | LC50 | 0.040 mg/L | |

| Compound 52 | Plutella xylostella | Not Specified | Not Specified | LC50 | 33.65 mg/L | |

| A3, B1-B6, D4, D6 | Plutella xylostella | Bioassay | 400 µg/mL | Lethality | 100% | |

| B2, B3, B4 | Plutella xylostella | Bioassay | 25 µg/mL | Lethality | >70% |

Table 2: Insecticidal and Acaricidal Activity of Pyrazole-5-Carboxamide Derivatives

| Compound ID | Target Pest | Assay Type | Concentration / Dose | Activity Metric | Value | Reference |

| Ij, Il, IIe | Helicoverpa armigera | Stomach | 5 mg/kg | Mortality | 60% | |

| Ic, Id | Aphis craccivora | Foliar Contact | 200 mg/kg | Mortality | 95% | |

| Ie | Aphis craccivora | Foliar Contact | 200 mg/kg | Mortality | 100% | |

| IIf | Aphis craccivora | Foliar Contact | 200 mg/kg | Mortality | 95% | |

| IIi | Tetranychus cinnabarinus | Miticidal/Ovicidal | 200 mg/kg | Efficacy | 95% |

Experimental Protocols: A Methodological Blueprint

The reliable assessment of insecticidal activity hinges on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in the evaluation of novel pyrazole insecticides.

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole insecticides is a cornerstone of the discovery process. A representative synthetic route often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor to form the core pyrazole ring. Subsequent modifications are then introduced to optimize the biological activity.

A general synthetic pathway for pyrazole-5-carboxamides, for instance, may involve the reaction of a pyrazole-5-carboxylic acid with a substituted aniline in the presence of a coupling agent. For example, to synthesize ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, sulfonyl chloride is added dropwise to a solution of the corresponding 4-hydro-pyrazole precursor in toluene and heated. The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently coupled with a desired amine to yield the final carboxamide.

Insecticidal Bioassays

The leaf-dipping method is a standard laboratory bioassay for evaluating the efficacy of insecticides against leaf-feeding insects such as Plutella xylostella.

Protocol for Leaf-Dipping Bioassay:

-

Preparation of Test Solutions: The synthesized pyrazole compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to create stock solutions. A series of dilutions are then prepared using distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface.

-

Leaf Treatment: Cabbage or other suitable host plant discs are excised and dipped into the test solutions for a standardized period (e.g., 10-30 seconds). The treated discs are then allowed to air-dry.

-

Insect Infestation: Third-instar larvae of the target pest are placed on the treated leaf discs within a petri dish or a similar ventilated container.

-

Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Larval mortality is recorded at specified time points, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (median lethal concentration) values and their 95% confidence intervals.

Mechanism of Action Studies: Radioligand Binding Assays

To elucidate the molecular target of novel pyrazole insecticides, competitive radioligand binding assays are frequently employed. These assays are particularly useful for investigating interactions with neurotransmitter receptors, such as the GABA receptor.

Protocol for [³H]EBOB Binding Assay:

-

Membrane Preparation: Synaptosomal membrane fractions are prepared from the heads of the target insect species (e.g., houseflies).

-

Assay Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [³H]ethynylbicycloorthobenzoate or [³H]EBOB) in the presence of varying concentrations of the test pyrazole compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the novel pyrazole insecticide for the GABA receptor.

Visualizing the Molecular Mechanisms of Action

The insecticidal activity of many pyrazole compounds stems from their ability to disrupt crucial physiological processes in the insect nervous system. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these novel insecticides.

Caption: Disruption of GABAergic signaling by novel pyrazole insecticides.

Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects. By blocking this channel, they prevent the influx of chloride ions, thereby inhibiting the hyperpolarization of the neuronal membrane and leading to hyperexcitation and death of the insect.

Caption: Activation of the ryanodine receptor by diamide-class pyrazole insecticides.

A distinct class of pyrazole insecticides, the diamides (e.g., chlorantraniliprole), targets the insect ryanodine receptor (RyR). These compounds lock the receptor in an open state, leading to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sustained calcium release causes muscle contraction, paralysis, and ultimately, the death of the insect.

Structure-Activity Relationships and Future Directions

The development of novel pyrazole insecticides is guided by an understanding of their structure-activity relationships (SAR). For instance, studies have shown that the introduction of specific substituents on the pyrazole ring and the phenyl group can significantly influence insecticidal potency and spectrum of activity. For pyrazole amides, the nature of the amide substituent is also critical for activity.

Future research in this area will likely focus on:

-

Rational Design: Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to design novel pyrazole derivatives with enhanced target specificity and reduced off-target effects.

-

Novel Modes of Action: Exploring new molecular targets for pyrazole insecticides to overcome resistance to existing chemistries.

-

Improved Toxicological Profiles: Synthesizing compounds with greater selectivity for insect over mammalian targets to enhance their safety for non-target organisms and the environment.

The pyrazole scaffold continues to be a rich source of inspiration for the discovery of novel insecticides. A deep understanding of their biological activity, coupled with innovative synthetic chemistry and a commitment to safety, will be crucial in developing the next generation of sustainable crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Tyclopyrazoflor Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of key intermediates of Tyclopyrazoflor, a novel insecticide. This compound is a pyridinyl–pyrazole insecticide with significant activity against sap-feeding insects[1]. The synthesis of this complex molecule involves several key intermediates, and the efficiency of their production is crucial for the viable commercialization of the final product. These notes are intended to provide researchers and professionals in drug development and agrochemical synthesis with a comprehensive guide to scalable synthetic routes.

Key Intermediates and Synthetic Strategies

The synthesis of this compound can be deconstructed into the preparation of two primary intermediates: a substituted pyrazole core and a trifluoropropyl thioether side chain. A scalable process is essential for the cost-effective production of these components.

One of the core intermediates is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This compound is a crucial building block for numerous fungicides that act by inhibiting succinate dehydrogenase (SDHI)[2].

Another key intermediate is methyl 3-((3,3,3-trifluoropropyl)thio)propanoate , which forms a critical side chain of the final this compound molecule. A significant challenge in its synthesis is controlling the regioselectivity of the thiol-ene reaction[3].

The overall synthetic approach for this compound, as outlined in the literature, begins with a [3+2] cyclization reaction, followed by several functional group transformations to build the core pyrazole structure, and finally, acylation and alkylation to introduce the side chain and complete the molecule[1][4].

Synthetic Pathway Overview

The following diagram illustrates the general synthetic scheme for this compound.

References

Application Notes and Protocols: Ullmann Coupling Reaction in the Synthesis of Tyclopyrazoflor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyclopyrazoflor is a novel pyridinyl-pyrazole insecticide developed by Corteva Agriscience with potent activity against sap-feeding insects. Its unique chemical structure and mode of action make it a significant compound in the field of crop protection. A key step in the manufacturing process of this compound is a copper-catalyzed Ullmann coupling reaction. These application notes provide a detailed overview of the Ullmann coupling reaction in the context of this compound synthesis, including experimental protocols for the synthesis of key precursors and the final active ingredient. Additionally, the mechanism of action of this compound is discussed, with a focus on its interaction with insect chordotonal Transient Receptor Potential Vanilloid (TRPV) channels.

Introduction

The Ullmann coupling reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool in organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In the synthesis of this compound, a strategic Ullmann coupling is employed to construct the core pyridinyl-pyrazole scaffold. This reaction offers an efficient and scalable method for the large-scale production of this important agrochemical.

This compound Synthesis Overview

The synthesis of this compound is a multi-step process. A convergent five-step route has been developed for its manufacture, with a middle-stage Ullmann coupling being the pivotal transformation. The overall synthetic strategy is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its key intermediates, based on published synthetic strategies.

Synthesis of N-(3-chloro-1H-pyrazol-4-yl)acetamide (Precursor 1)

This precursor is synthesized from 4-nitropyrazole in a two-step sequence involving reductive chlorination followed by acetylation.

Step 1: Reductive Chlorination of 4-Nitropyrazole

-

Materials: 4-Nitropyrazole, sulfuryl chloride (SO₂Cl₂), triphenylphosphine (PPh₃), and a suitable aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of 4-nitropyrazole in the chosen solvent, add triphenylphosphine.

-

Cool the mixture in an ice bath and slowly add sulfuryl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and work up to isolate the crude 3-chloro-4-nitropyrazole.

-

Step 2: Acetylation

-

Materials: Crude 3-chloro-4-nitropyrazole, a reducing agent (e.g., iron powder or tin(II) chloride), acetic anhydride, and a suitable solvent (e.g., acetic acid or ethanol).

-

Procedure:

-

Reduce the nitro group of 3-chloro-4-nitropyrazole using the selected reducing agent to form 3-chloro-1H-pyrazol-4-amine.

-

Without isolation, directly add acetic anhydride to the reaction mixture to acetylate the amine.

-

After the reaction is complete, perform a standard aqueous workup and recrystallization to obtain pure N-(3-chloro-1H-pyrazol-4-yl)acetamide.

-

Ullmann Coupling Reaction

This is the key C-N bond-forming step to create the pyridinyl-pyrazole core.

-

Materials: N-(3-chloro-1H-pyrazol-4-yl)acetamide, 3-bromopyridine, copper(I) chloride (CuCl), 1,2-dimethylethylenediamine (DMEDA), a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethylformamide or dioxane).

-

Procedure:

-

To a reaction vessel, add N-(3-chloro-1H-pyrazol-4-yl)acetamide, 3-bromopyridine, copper(I) chloride, and the base.

-

Add the solvent and then the 1,2-dimethylethylenediamine ligand.

-

Heat the reaction mixture to a temperature between 100-140 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts.

-

Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to yield N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide.

-

Final Steps in this compound Synthesis

Step 1: Reduction of the Acetamide

-

Materials: N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide, sodium borohydride (NaBH₄), and a suitable solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve the acetamide in the solvent and treat with sodium borohydride.

-

Reflux the mixture until the reduction is complete.

-

After workup, the corresponding ethyl amine, N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)ethanamine, is obtained.

-

Step 2: Acylation to Yield this compound

-

Materials: N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)ethanamine, 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride, a non-nucleophilic base (e.g., triethylamine), and a suitable aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the amine intermediate and the base in the solvent.

-

Cool the solution in an ice bath and add 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride dropwise.

-

Allow the reaction to proceed to completion.

-

Perform an aqueous workup and purify the crude product to obtain this compound.

-

Quantitative Data Summary

The following table summarizes the expected outcomes for the key Ullmann coupling step based on process development studies.

| Parameter | Value | Reference |

| Reactants | N-(3-chloro-1H-pyrazol-4-yl)acetamide, 3-Bromopyridine | [1] |

| Catalyst | Copper(I) chloride (CuCl) | [1] |

| Ligand | 1,2-dimethylethylenediamine (DMEDA) | [1] |

| Expected Yield | High (exact percentage not publicly available) | Scaled up to >50 kg[1] |

| Purity | High (suitable for subsequent steps) | [1] |

Mechanism of Action: Targeting Insect TRPV Channels

This compound is thought to exert its insecticidal effect by interfering with the nervous system of target pests, specifically by interacting with chordotonal TRPV (Transient Receptor Potential Vanilloid) channels.

Caption: Proposed mechanism of action of this compound.

Chordotonal organs are sensory structures in insects responsible for hearing, proprioception, and gravity sensing. The proper functioning of these organs is crucial for insect survival. This compound is believed to bind to and modulate the TRPV channels within the neurons of these organs. This interaction leads to an uncontrolled influx of calcium ions, disrupting normal neuronal signaling. The resulting neuronal dysfunction manifests as a loss of coordination and cessation of feeding, ultimately leading to the death of the insect.

Conclusion